molecular formula C27H25N3O5 B381836 2-[3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-3-oxo-propyl]-benzo[de]isoquinoline-1,3-dione CAS No. 326907-77-1

2-[3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-3-oxo-propyl]-benzo[de]isoquinoline-1,3-dione

Cat. No. B381836
CAS RN: 326907-77-1
M. Wt: 471.5g/mol
InChI Key: IRRQHTCHHPJKLO-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components including a benzo[d][1,3]dioxol-5-ylmethyl group, a piperazin-1-yl group, and a benzo[de]isoquinoline-1,3-dione group . These groups are common in many bioactive compounds and could potentially confer various properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group is a type of methylenedioxybenzene, which is a common motif in many natural products and drugs . The piperazine ring is a common feature in many drugs and is known to influence binding to various biological targets . The benzo[de]isoquinoline-1,3-dione group is a polycyclic aromatic hydrocarbon that could potentially intercalate with DNA .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the piperazine ring could undergo reactions with acids or bases, and the benzo[d][1,3]dioxol-5-ylmethyl group could potentially undergo electrophilic aromatic substitution reactions .

Future Directions

Future research on this compound could involve further elucidation of its structure, synthesis, and biological activity. This could include studies to determine its mechanism of action, potential therapeutic uses, and safety profile .

Mechanism of Action

Target of Action

The primary targets of SMR000177988 are currently unknown

Result of Action

The molecular and cellular effects of SMR000177988’s action are currently unknown . These effects would be determined by the compound’s targets, mode of action, and the biochemical pathways it affects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of SMR000177988 . These factors could include the presence of other molecules, pH levels, temperature, and the specific characteristics of the biological environment where the compound acts.

properties

IUPAC Name

2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c31-24(29-13-11-28(12-14-29)16-18-7-8-22-23(15-18)35-17-34-22)9-10-30-26(32)20-5-1-3-19-4-2-6-21(25(19)20)27(30)33/h1-8,15H,9-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRQHTCHHPJKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-3-oxo-propyl]-benzo[de]isoquinoline-1,3-dione

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